molecular formula C36H24N6Ru B1217303 Tris-(1,10-phenanthroline)ruthenium CAS No. 22873-66-1

Tris-(1,10-phenanthroline)ruthenium

Cat. No.: B1217303
CAS No.: 22873-66-1
M. Wt: 641.7 g/mol
InChI Key: DOIVPHUVGVJOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris-(1,10-phenanthroline)ruthenium typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in an ethanol solution. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris-(1,10-phenanthroline)ruthenium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions typically produce ruthenium(II) complexes .

Scientific Research Applications

Tris-(1,10-phenanthroline)ruthenium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris-(1,10-phenanthroline)ruthenium involves its ability to absorb light and undergo photoexcitation. Upon excitation, the complex can transfer electrons to other molecules, facilitating redox reactions. This property is exploited in photoredox catalysis and as a fluorescent probe. The molecular targets and pathways involved include interactions with oxygen molecules and other electron acceptors .

Comparison with Similar Compounds

  • Tris(2,2’-bipyridine)ruthenium(II) chloride
  • Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride
  • Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate

Comparison: Tris-(1,10-phenanthroline)ruthenium is unique due to its specific ligand structure, which imparts distinct photophysical properties. Compared to tris(2,2’-bipyridine)ruthenium(II) chloride, it exhibits different absorption and emission spectra, making it suitable for specific applications in photochemistry and sensing. The presence of phenanthroline ligands also enhances its stability and reactivity in various chemical environments .

Properties

IUPAC Name

1,10-phenanthroline;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVPHUVGVJOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23570-43-6 (dichloride)
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50177413
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22873-66-1
Record name Tris-(1,10-phenanthroline)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-(1,10-phenanthroline)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris-(1,10-phenanthroline)ruthenium
Reactant of Route 2
Reactant of Route 2
Tris-(1,10-phenanthroline)ruthenium
Reactant of Route 3
Tris-(1,10-phenanthroline)ruthenium
Reactant of Route 4
Reactant of Route 4
Tris-(1,10-phenanthroline)ruthenium
Reactant of Route 5
Reactant of Route 5
Tris-(1,10-phenanthroline)ruthenium
Reactant of Route 6
Tris-(1,10-phenanthroline)ruthenium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.